molecular formula C9H15NOS2 B11052113 3-Thiopheneethanamine, 2-methoxy-alpha-methyl-5-(methylthio)-

3-Thiopheneethanamine, 2-methoxy-alpha-methyl-5-(methylthio)-

Cat. No.: B11052113
M. Wt: 217.4 g/mol
InChI Key: ZTNLTVRVUCZHHK-UHFFFAOYSA-N
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Description

3-Thiopheneethanamine, 2-methoxy-alpha-methyl-5-(methylthio)- is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiopheneethanamine, 2-methoxy-alpha-methyl-5-(methylthio)- can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxy-5-(methylthio)thiophene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Thiopheneethanamine, 2-methoxy-alpha-methyl-5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.

Scientific Research Applications

3-Thiopheneethanamine, 2-methoxy-alpha-methyl-5-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Thiopheneethanamine, 2-methoxy-alpha-methyl-5-(methylthio)- involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific receptors or enzymes, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiopheneethanamine, 2-methoxy-alpha-methyl-5-(methylthio)- is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C9H15NOS2

Molecular Weight

217.4 g/mol

IUPAC Name

1-(2-methoxy-5-methylsulfanylthiophen-3-yl)propan-2-amine

InChI

InChI=1S/C9H15NOS2/c1-6(10)4-7-5-8(12-3)13-9(7)11-2/h5-6H,4,10H2,1-3H3

InChI Key

ZTNLTVRVUCZHHK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(SC(=C1)SC)OC)N

Origin of Product

United States

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